N-cyclopropylazetidin-3-amine, bis(trifluoroacetic acid)
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Overview
Description
N-cyclopropylazetidin-3-amine, bis(trifluoroacetic acid) is a chemical compound with the molecular formula C10H14F6N2O4. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropylazetidin-3-amine, bis(trifluoroacetic acid) typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with azetidinone derivatives in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at low temperatures to ensure the stability of the intermediates .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-cyclopropylazetidin-3-amine, bis(trifluoroacetic acid) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoroacetic acid groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of N-cyclopropylazetidin-3-one.
Reduction: Formation of N-cyclopropylazetidin-3-amine.
Substitution: Formation of various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
N-cyclopropylazetidin-3-amine, bis(trifluoroacetic acid) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of new materials and catalysts for chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopropylazetidin-3-amine, bis(trifluoroacetic acid) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyclopropyl and azetidine moieties contribute to its binding affinity and specificity. The trifluoroacetic acid groups enhance its solubility and stability in biological systems .
Comparison with Similar Compounds
Similar Compounds
N-cyclopropylazetidin-3-amine: Lacks the trifluoroacetic acid groups, resulting in different solubility and stability properties.
Azetidine-3-amine: A simpler analog without the cyclopropyl group, leading to different biological activity and reactivity.
N-cyclopropylazetidin-2-one: An oxidized form with different chemical properties and applications.
Uniqueness
N-cyclopropylazetidin-3-amine, bis(trifluoroacetic acid) is unique due to the presence of both cyclopropyl and azetidine moieties, along with the trifluoroacetic acid groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
2680531-81-9 |
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Molecular Formula |
C10H14F6N2O4 |
Molecular Weight |
340.2 |
Purity |
95 |
Origin of Product |
United States |
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